molecular formula C17H18ClNOS B2454336 N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 748026-25-7

N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B2454336
CAS No.: 748026-25-7
M. Wt: 319.85
InChI Key: DYSAHIJJCBCHJP-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research. It belongs to the 4,5,6,7-tetrahydro-1-benzothiophene class of compounds, a scaffold known for its diverse biological activities and presence in pharmacologically active molecules. Researchers explore this family of compounds for their potential as therapeutic agents. For instance, structurally similar 4,5,6,7-tetrahydrobenzothiophene derivatives have been identified and patented for methods of medical intervention against mycobacterial infections, such as tuberculosis . Other analogues within this chemical family have been synthesized and evaluated as selective COX-2 inhibitors, demonstrating potent anti-inflammatory activity in preclinical models . Furthermore, substituted thiophene and tetrahydrobenzothiophene derivatives are the subject of ongoing investigation in oncology research for their potential as anti-cancer agents . The molecular structure of this compound, which features a carboxamide linkage to a 4-chlorophenethyl group, is designed to interact with specific biological targets. The saturated cyclohexane ring fused to the thiophene core can influence the molecule's conformation and binding affinity. Researchers utilize this compound in various biochemical assays, binding studies, and as a key intermediate in the synthesis of more complex molecules for probing biological pathways and disease mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-14-7-5-12(6-8-14)9-10-19-17(20)16-11-13-3-1-2-4-15(13)21-16/h5-8,11H,1-4,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSAHIJJCBCHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Key Physical Properties

PropertyValue
Molecular Weight273.78 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP3.5

Anticancer Activity

Recent studies have indicated that benzothiophene derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

  • Mechanism : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation.
  • Case Study : A study demonstrated that a related benzothiophene compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting that structural modifications can enhance potency.

Neuroprotective Effects

Benzothiophene derivatives have also been evaluated for their neuroprotective effects:

  • Cholinesterase Inhibition : Compounds with similar scaffolds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease treatment.
  • Study Findings : A related compound exhibited an AChE inhibition IC50 value of 62.10 µM, comparable to standard inhibitors like galantamine .

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of benzothiophene derivatives are well-documented:

  • Mechanism : These compounds modulate inflammatory pathways and reduce oxidative stress markers.
  • Research Evidence : A study highlighted that benzothiophene derivatives significantly reduced TNF-alpha levels in LPS-induced macrophages, indicating potential use in treating inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents : The presence of electron-withdrawing groups like chlorine enhances bioactivity.
  • Alkyl Chain Length : Variations in the length of the ethyl chain can affect binding affinity to biological targets.

Table: Summary of SAR Findings

ModificationEffect on Activity
Addition of Cl at para positionIncreased anticancer activity
Lengthening ethyl chainEnhanced neuroprotective effects
Altering amide groupVariable effects on enzyme inhibition

Q & A

Q. How to validate target engagement in cellular models?

  • Methodology :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by heating lysates and detecting stabilized proteins via Western blot.
  • CRISPR Knockout : Validate specificity using cells lacking the putative target (e.g., COX-2 knockout in inflammation studies) .

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